molecular formula C15H18ClNO3 B5263570 2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B5263570
M. Wt: 295.76 g/mol
InChI Key: HQPRBNKIJAQDJA-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H18ClNO3. It is characterized by the presence of a chlorobenzyl group attached to a carbamoyl moiety, which is further connected to a cyclohexanecarboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid typically involves the reaction of 3-chlorobenzylamine with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure efficient production. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be used to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[(3-Bromobenzyl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[(3-Methylbenzyl)carbamoyl]cyclohexanecarboxylic acid

Uniqueness

2-[(3-Chlorobenzyl)carbamoyl]cyclohexanecarboxylic acid is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(19)20/h3-5,8,12-13H,1-2,6-7,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPRBNKIJAQDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NCC2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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